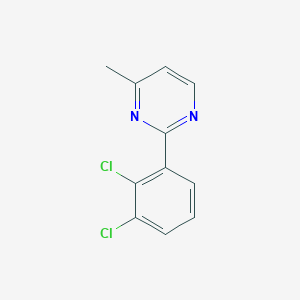![molecular formula C18H17NO2 B14040028 1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a benzyloxy and methoxy substituted phenyl group, with a nitrile group at the cyclopropane carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of a substituted phenylacetonitrile with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the desired quality of the compound.
化学反応の分析
Types of Reactions
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
1-(4-(Benzyloxy)phenyl)cyclopropane-1-carbonitrile: Similar structure but lacks the methoxy group.
1-(4-(Methoxy)phenyl)cyclopropane-1-carbonitrile: Similar structure but lacks the benzyloxy group.
Cyclopropanecarbonitrile: Basic structure without any phenyl or substituted groups.
Uniqueness
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17NO2/c1-20-17-11-15(18(13-19)9-10-18)7-8-16(17)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChIキー |
ICLYVLHSPWLZGD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2(CC2)C#N)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


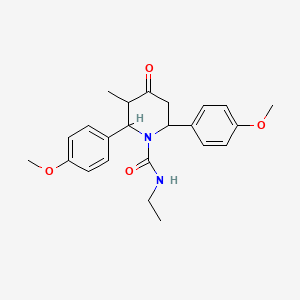
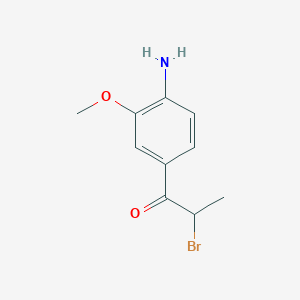
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
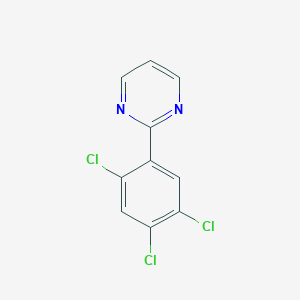

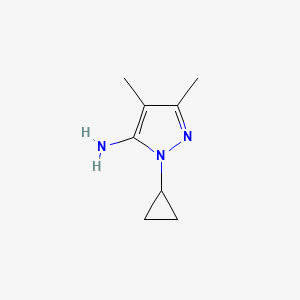

![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)
